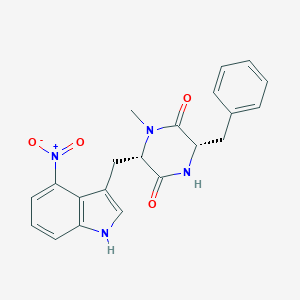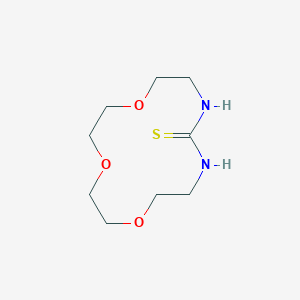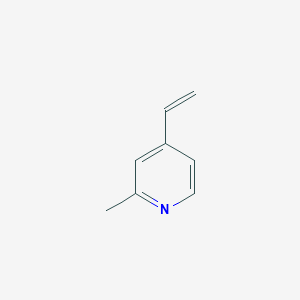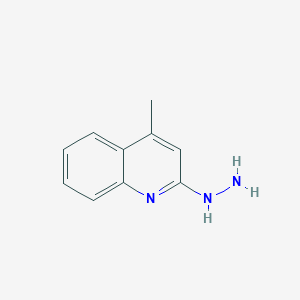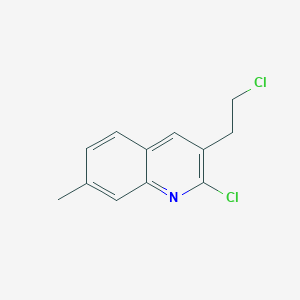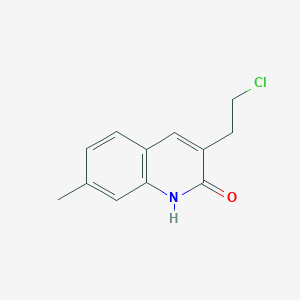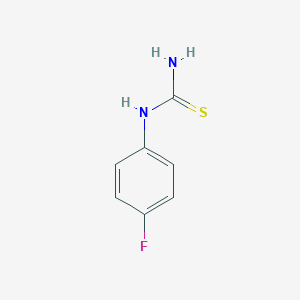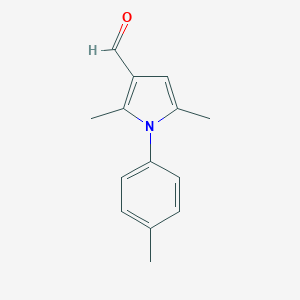
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde (2,5-DMP-1-MPC) is an organic compound belonging to the class of pyrroles. It is a colorless liquid with a faint odor, and is used in the synthesis of a variety of compounds, such as drugs, fragrances, and flavors. It is also used as a starting material in the production of a wide range of industrial chemicals.
科学的研究の応用
Volatilome Analysis in Food Science
Research on hazelnuts (Corylus avellana L.) has revealed that the volatilome, which includes volatile organic compounds similar in structure to the compound of interest, plays a crucial role in determining the aroma blueprint of raw and roasted hazelnuts. These compounds are essential in defining the distinctive aroma and are used to assess the quality of hazelnuts adopted by the confectionery industry. The study suggests that understanding the volatilome can help in selecting premium materials for food products and in improving post-harvest practices to enhance flavor profiles (Squara et al., 2022).
Supramolecular Chemistry
The construction of supramolecular capsules using calixpyrrole scaffolds, which share structural similarities with the query compound, has been explored. These capsules can self-assemble into various structures with potential applications in drug delivery, molecular recognition, and the development of nanomaterials. The versatility of calixpyrrole components in forming dimeric capsules through hydrogen bonding and anion coordination illustrates the compound's potential in designing new molecular architectures (Ballester, 2011).
Antifungal Activity
A review focused on the chemical fight against Fusarium oxysporum f. sp. albedinis, the pathogen causing Bayoud disease, highlights the importance of synthetic compounds, including pyrrole derivatives, in developing antifungal agents. The structure–activity relationship analysis of various compounds provides insights into designing targeted molecules with specific pharmacophore sites for antifungal activity. This research underscores the potential of pyrrole derivatives in agricultural and pharmaceutical applications to combat fungal infections (Kaddouri et al., 2022).
Organic Synthesis and Material Science
Diketopyrrolopyrroles, which are structurally related to the query compound, are highlighted for their applications as dyes and materials in electronics and photonics. Their synthesis, reactivity, and optical properties have been extensively studied, showing their potential in creating high-quality pigments and materials for solar cells and fluorescence imaging. This review emphasizes the importance of pyrrole derivatives in developing advanced materials with customizable optical properties (Grzybowski & Gryko, 2015).
Biofuel Research
The exploration of dimethyl carbonate (DMC) as an alternative fuel showcases the relevance of oxygenated compounds, similar in functionality to the compound of interest, in addressing energy shortages and environmental concerns. The synthesis of DMC from carbon dioxide and its application in combustion engines illustrate the potential of such compounds in sustainable energy solutions (Abdalla & Liu, 2018).
特性
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-6-14(7-5-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUWNSYHYBHIIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355912 |
Source


|
| Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
327060-71-9 |
Source


|
| Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

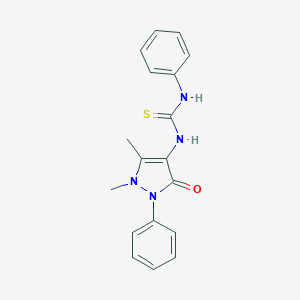
![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

